2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride
Overview
Description
2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride is a chemical compound that belongs to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene, but with a nitrogen atom replacing one of the carbon atoms in the ring
Mechanism of Action
Target of Action
The compound belongs to the class of pyrrolidine derivatives, which are known to interact with a variety of biological targets .
Mode of Action
Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidine derivatives are known to interact with various biochemical pathways depending on their specific structural modifications .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in drug design to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride typically involves multiple steps. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline core can then be functionalized with the pyrrolidin-1-yl group and carboxylic acid moiety through subsequent reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can be used to convert quinoline derivatives to their corresponding hydroquinones.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidin-1-yl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions varying based on the specific reagents.
Major Products Formed:
Oxidation: Quinone derivatives, which can be further used in dye synthesis and other applications.
Reduction: Hydroquinones, which have applications in antioxidant formulations.
Substitution: Various substituted quinolines, which can be used in pharmaceuticals and agrochemicals.
Scientific Research Applications
2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
Industry: It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Quinoline: The parent compound, which lacks the pyrrolidin-1-yl and carboxylic acid groups.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring but lacking the quinoline core.
Quinoline-3-carboxylic acid: The carboxylic acid derivative of quinoline without the pyrrolidin-1-yl group.
Uniqueness: 2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride is unique due to the combination of the quinoline core, the pyrrolidin-1-yl group, and the carboxylic acid moiety. This combination provides the compound with distinct chemical and biological properties that are not found in its individual components.
Properties
IUPAC Name |
2-pyrrolidin-1-ylquinoline-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2.ClH/c17-14(18)11-9-10-5-1-2-6-12(10)15-13(11)16-7-3-4-8-16;/h1-2,5-6,9H,3-4,7-8H2,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPSECZSKCUMPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3C=C2C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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